An In-Depth Technical Guide to 9-Benzyl-8-Substituted Adenine Analogs in Medicinal Chemistry
An In-Depth Technical Guide to 9-Benzyl-8-Substituted Adenine Analogs in Medicinal Chemistry
This guide provides a comprehensive overview of 9-benzyl-8-substituted adenine analogs, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, structure-activity relationships (SAR), and therapeutic applications, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Adenine Scaffold
Adenosine, a fundamental nucleoside, and its derivatives are pivotal in numerous biological processes.[1][2][3] They serve as building blocks for nucleic acids, act as key components in energy metabolism (ATP), and function as signaling molecules.[1] The adenine core is a "privileged scaffold" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. This has led to the development of numerous adenine analogs with therapeutic potential.[4][5]
The focus of this guide is on a specific class of these analogs: those with a benzyl group at the 9-position and various substituents at the 8-position of the adenine ring. These modifications have proven effective in creating potent and selective modulators of several important drug targets.
Rationale for 9-Benzyl and 8-Substitutions
The strategic placement of a benzyl group at the N9-position and diverse functionalities at the C8-position of the adenine core is a well-established strategy in medicinal chemistry to enhance the drug-like properties of these analogs.
-
The 9-Benzyl Group: The benzyl group at the 9-position often serves to mimic the ribose sugar of natural nucleosides, allowing the molecule to fit into the binding pockets of enzymes and receptors that recognize adenosine or its derivatives.[6] This substitution can also enhance the compound's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. The benzylation of adenine typically occurs at the N9 and N3 positions, with the N9-benzyladenine product being favored in polar aprotic solvents.[4]
-
The 8-Substituent: The 8-position of the adenine ring is a key site for modification to fine-tune the compound's selectivity and potency for its biological target. Introducing different substituents at this position can alter the molecule's size, shape, and electronic properties, leading to optimized interactions with the target protein. For instance, the introduction of halogens, aryl, or heteroaryl groups at the 8-position has been shown to enhance the activity of A2A adenosine receptor antagonists.[7]
Synthetic Strategies
The synthesis of 9-benzyl-8-substituted adenine analogs typically involves a multi-step process. A common and versatile approach begins with the benzylation of adenine, followed by the introduction of a functional group at the 8-position, which then serves as a handle for further diversification.
A key intermediate in many synthetic routes is 8-bromoadenine.[8] This compound can be readily prepared and subsequently used in a variety of cross-coupling reactions to introduce a wide range of substituents at the 8-position.
Experimental Protocol: Synthesis of 9-Benzyl-8-bromoadenine
This protocol describes a general method for the synthesis of 9-benzyl-8-bromoadenine, a versatile intermediate for the preparation of various 8-substituted analogs.
Step 1: Benzylation of Adenine [4][9]
-
Suspend adenine in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃), to the suspension and stir at room temperature.
-
Slowly add benzyl bromide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtration and removal of the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 9-benzyladenine.
Step 2: Bromination of 9-Benzyladenine
-
Dissolve 9-benzyladenine in a suitable solvent, such as glacial acetic acid.[9]
-
Add a source of bromine, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, the product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude 9-benzyl-8-bromoadenine can be further purified by recrystallization.
Diagram: Synthetic Workflow
Caption: General synthetic scheme for 9-benzyl-8-substituted adenine analogs.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 9-benzyl-8-substituted adenine analogs, SAR studies have provided valuable insights into the structural requirements for potent and selective activity at various biological targets.
Key SAR Observations:
-
Adenosine A2A Receptor Antagonists: For A2A adenosine receptor antagonists, the nature of the 8-substituent is critical. The introduction of halogen atoms, as well as aryl and heteroaryl groups at the 8-position, has been shown to enhance antagonist activity.[7]
-
Toll-Like Receptor 7 (TLR7) Agonists: In the case of TLR7 agonists, substitutions at the 8-position with various amines have been explored. The 8-morpholinoethylamino derivative was identified as a particularly potent compound.[8]
-
Enzyme Inhibitors: As inhibitors of enzymes like choline kinase, the adenine moiety of these analogs can mimic the binding of ATP in the enzyme's active site.[6] The benzyl group further stabilizes the molecule within the binding pocket through hydrophobic interactions.[6]
Table 1: SAR of 8-Substituted 9-Benzyladenine Analogs as Adenosine Receptor Antagonists
| 8-Substituent | Target Receptor | Activity (Ki or IC50) | Reference |
| Bromo | A2A | 52 nM (Ki) | [10] |
| Ethoxy | A2A | Moderate Affinity | [11] |
| Furyl | A2A | High Affinity | [11] |
| 2-Furyl | A2B | Potent Antagonist | [12] |
| 3-Fluorophenyl | A2B | Potent Antagonist | [12] |
| Hexynyl | A3 | 0.62 µM (Ki) | [10] |
Therapeutic Applications
The diverse biological activities of 9-benzyl-8-substituted adenine analogs have led to their investigation for a wide range of therapeutic applications.
-
Neurodegenerative Diseases: As potent and selective antagonists of the A2A adenosine receptor, these compounds have shown promise in preclinical models of Parkinson's disease.[7][11]
-
Inflammatory and Immune Disorders: By acting as agonists of TLR7, certain 8-amino substituted 9-benzyladenines can stimulate the immune system and have potential as vaccine adjuvants or for the treatment of viral infections and cancer.[8] Additionally, some derivatives have demonstrated anti-inflammatory properties by inhibiting phosphodiesterase-4 (PDE4).[13] A modified adenine, 9-benzyl-2-butoxy-8-hydroxyadenine, has been shown to redirect Th2-mediated lung inflammation by triggering TLR7.[14]
-
Cancer: Some N6-benzyladenosine analogs have been investigated as anticancer agents, with their mechanism of action linked to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme involved in protein prenylation.[2][3]
-
Diabetes: Certain 2-alkynyl-8-aryl-9-methyladenine derivatives have shown potential as hypoglycemic agents by acting as antagonists of the A2B adenosine receptor, which is involved in hepatic glucose production.[12]
Diagram: Signaling Pathway Modulation
Caption: Modulation of signaling pathways by 9-benzyl-8-substituted adenine analogs.
Conclusion and Future Directions
9-Benzyl-8-substituted adenine analogs represent a versatile and promising class of compounds in medicinal chemistry. The ability to systematically modify the 8-position allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents for a variety of biological targets.
Future research in this area will likely focus on:
-
Expanding the diversity of 8-substituents: Exploring novel and diverse chemical groups at the 8-position to identify new leads with improved activity and selectivity.
-
Optimizing pharmacokinetic properties: Further modifying the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploring new therapeutic targets: Screening these analogs against a broader range of biological targets to uncover new therapeutic opportunities.
The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
References
-
Jin, G., Wu, C. C., Tawatao, R. I., Chan, M., Carson, D. A., & Cottam, H. B. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559–4563. [Link]
-
Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence. (2023). Journal of Medicinal Chemistry. [Link]
-
Modified adenine (9-benzyl-2-butoxy-8-hydroxyadenine) redirects Th2-mediated murine lung inflammation by triggering TLR7. (2009). The Journal of Immunology, 182(2), 880-889. [Link]
-
Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. (n.d.). University of Pretoria. [Link]
-
8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3452. [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2022). International Journal of Molecular Sciences, 23(19), 11334. [Link]
-
2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor. (2001). Journal of Medicinal Chemistry, 44(2), 170-179. [Link]
-
Facile synthesis of photoactivatable adenosine analogs. (2015). Tetrahedron Letters, 56(1), 244-247. [Link]
-
Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor. (2009). Journal of Medicinal Chemistry, 52(19), 5974-5989. [Link]
-
Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease. (2009). ChemMedChem, 4(6), 1010-1019. [Link]
-
New substituted 9-alkylpurines as adenosine receptor ligands. (2002). Il Farmaco, 57(11), 907-918. [Link]
-
New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. (2008). Bioorganic & Medicinal Chemistry, 16(13), 6648-6657. [Link]
-
In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. (2022). International Journal of Molecular Sciences, 23(19), 11334. [Link]
-
A New, Improved Synthesis of 9-Benzyladenine: An Important Heterocyclic Analogue of Adenosine Useful for Chemical and Biochemica. (1999). Third International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. (2021). Organic & Biomolecular Chemistry, 19(31), 6749-6753. [Link]
-
Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. (2022). Journal of Medicinal Chemistry, 65(13), 9002-9021. [Link]
-
Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors. (1996). Journal of Medicinal Chemistry, 39(22), 4358-4367. [Link]
-
Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. (2021). Molecules, 26(21), 6483. [Link]
-
Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. (2021). Molecules, 26(21), 6483. [Link]
-
N-Benzyl-9-(tetrahydropyranyl)-adenine (BPA). (n.d.). Duchefa Biochemie. [Link]
Sources
- 1. Facile synthesis of photoactivatable adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Modified adenine (9-benzyl-2-butoxy-8-hydroxyadenine) redirects Th2-mediated murine lung inflammation by triggering TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
